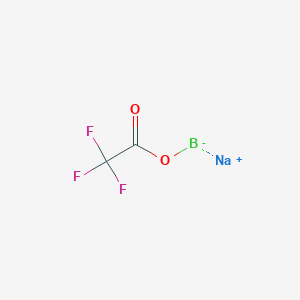
CID 23682253
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium trihydrido(trifluoroacetato-kappaO)borate(1-) is a chemical compound that has garnered interest in various scientific fields due to its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium trihydrido(trifluoroacetato-kappaO)borate(1-) typically involves the reaction of sodium borohydride with trifluoroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
NaBH4+CF3COOH→NaBH3(CF3COO)+H2
The reaction is usually conducted at room temperature, and the product is isolated through filtration and drying under vacuum.
Industrial Production Methods
Industrial production of sodium trihydrido(trifluoroacetato-kappaO)borate(1-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium trihydrido(trifluoroacetato-kappaO)borate(1-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It acts as a reducing agent in certain organic reactions.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with sodium trihydrido(trifluoroacetato-kappaO)borate(1-) include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield borate esters, while reduction reactions can produce boron hydrides.
Scientific Research Applications
Sodium trihydrido(trifluoroacetato-kappaO)borate(1-) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in biological imaging and as a boron delivery agent in boron neutron capture therapy (BNCT).
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium trihydrido(trifluoroacetato-kappaO)borate(1-) involves its interaction with molecular targets through its boron and trifluoroacetate groups. The compound can form stable complexes with various biomolecules, which can alter their function and activity. In BNCT, the boron atoms in the compound capture neutrons, leading to the release of high-energy particles that can destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sodium trifluoroacetate: Similar in structure but lacks the boron and hydrogen components.
Sodium borohydride: Contains boron and hydrogen but does not have the trifluoroacetate group.
Potassium organotrifluoroborates: Similar in having boron and trifluoromethyl groups but differ in their cation and specific structure.
Uniqueness
Sodium trihydrido(trifluoroacetato-kappaO)borate(1-) is unique due to its combination of boron, hydrogen, and trifluoroacetate groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and form stable complexes with biomolecules makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C2BF3NaO2 |
|---|---|
Molecular Weight |
146.82 g/mol |
InChI |
InChI=1S/C2BF3O2.Na/c3-8-1(7)2(4,5)6;/q-1;+1 |
InChI Key |
TXWMSJCQYGMAHS-UHFFFAOYSA-N |
Canonical SMILES |
[B-]OC(=O)C(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















